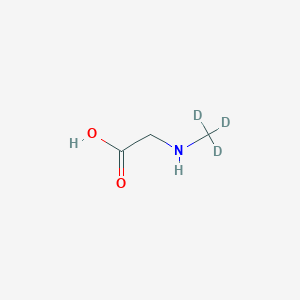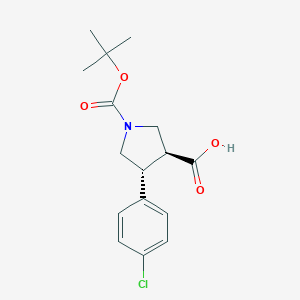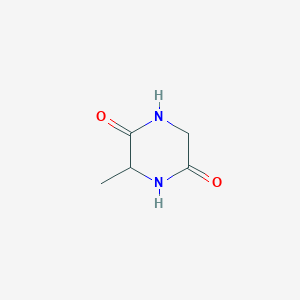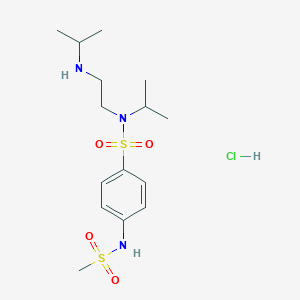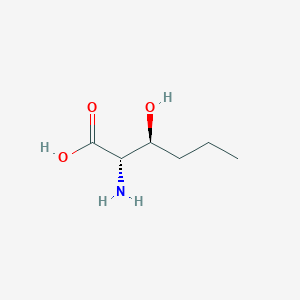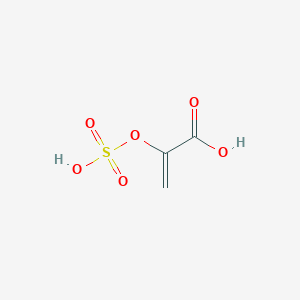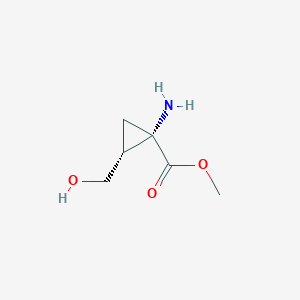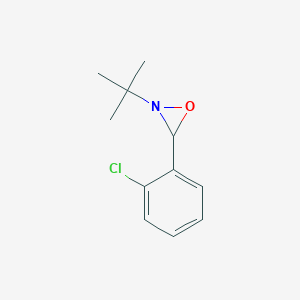
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine, also known as TBCPO, is a synthetic organic compound that has been extensively studied for its unique chemical and biological properties. TBCPO belongs to the class of oxaziridines, which are versatile reagents used in various chemical reactions, including oxidation and epoxidation. In recent years, TBCPO has gained significant attention in the scientific community due to its potential applications in drug discovery, chemical synthesis, and biological research.
Wirkmechanismus
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine acts as an electrophilic oxidant, which means that it accepts electrons from a nucleophile to form a covalent bond. In the case of primary amines, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine oxidizes the nitrogen atom to form a nitrile group. This reaction proceeds through the formation of a nitrogen-centered radical intermediate, which is stabilized by the tert-butyl group of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine.
Biochemische Und Physiologische Effekte
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. One of the most significant biochemical effects of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has several advantages over other oxidizing agents used in chemical synthesis and biological research. Firstly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is a stable and easy-to-handle reagent that can be stored for extended periods without decomposition. Secondly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is highly selective for primary amines, which makes it an ideal reagent for the synthesis of various pharmaceuticals and agrochemicals. However, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has some limitations in lab experiments, such as its low solubility in water and its sensitivity to air and moisture.
Zukünftige Richtungen
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has enormous potential in various fields of research, and several future directions can be explored. Firstly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the synthesis of novel pharmaceuticals and agrochemicals that have improved efficacy and selectivity. Secondly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the development of new diagnostic tools for the detection of primary amines in biological samples. Finally, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the study of various biochemical pathways that involve primary amines, such as the biosynthesis of neurotransmitters and amino acids.
Conclusion:
In conclusion, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is a versatile reagent that has enormous potential in various fields of research. Its unique chemical and biological properties make it an ideal candidate for the synthesis of novel pharmaceuticals and agrochemicals, as well as for the study of various biochemical pathways. However, further research is needed to fully understand the mechanism of action and the potential applications of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine.
Synthesemethoden
The synthesis of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine involves the reaction of tert-butyl hydroperoxide with 2-chloroaniline in the presence of a catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of an intermediate, which undergoes rearrangement to form 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine. The overall yield of this reaction is about 70%, and the purity of the product can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. One of the most significant applications of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is its use as a selective oxidizing agent for the conversion of primary amines to nitriles. This reaction is of great importance in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
120402-23-5 |
|---|---|
Produktname |
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine |
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-tert-butyl-3-(2-chlorophenyl)oxaziridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-6-4-5-7-9(8)12/h4-7,10H,1-3H3 |
InChI-Schlüssel |
VUOOYKFERWMQHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2Cl |
Synonyme |
2-TERT-BUTYL-3-(2-CHLOROPHENYL)-1,2-OXAZIRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



